![molecular formula C12H11BrN2O3 B1441748 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1274935-24-8](/img/structure/B1441748.png)
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
描述
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and a 4-bromophenoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of 4-bromophenoxyethyl bromide: This is achieved by reacting 4-bromophenol with bromoethane in the presence of a base.
Nucleophilic substitution: The 4-bromophenoxyethyl bromide is then reacted with a pyrazole derivative to form the desired compound. This step often requires a polar aprotic solvent and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
化学反应分析
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological systems, providing insights into their potential therapeutic effects.
作用机制
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxyethyl group may enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: This compound shares the bromophenoxyethyl group but has a pyrrolidine ring instead of a pyrazole ring.
4-Bromophenoxyacetic acid: This compound has a similar bromophenoxy group but lacks the pyrazole ring and carboxylic acid group.
Uniqueness: 1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring and the bromophenoxyethyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-1-3-11(4-2-10)18-6-5-15-8-9(7-14-15)12(16)17/h1-4,7-8H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLHEVWBQJWYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


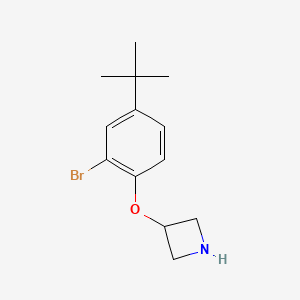
![3-Amino-4-chloro-N-[3-(dimethylamino)propyl]-benzenesulfonamide hydrochloride](/img/structure/B1441667.png)
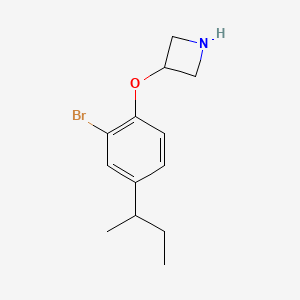
![3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1441671.png)
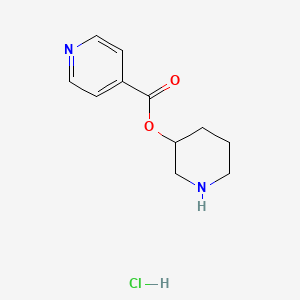
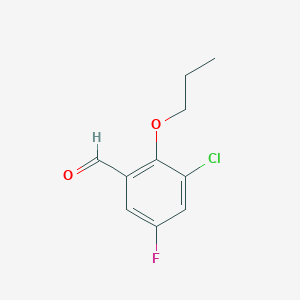
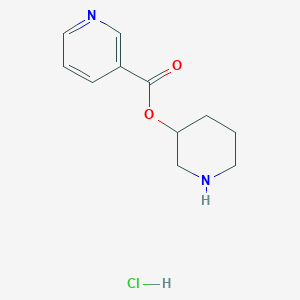
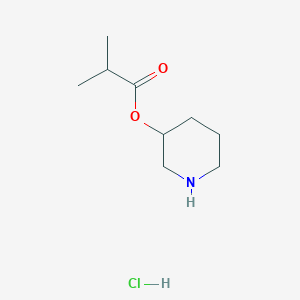
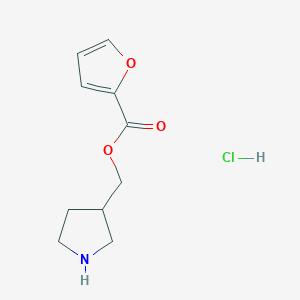
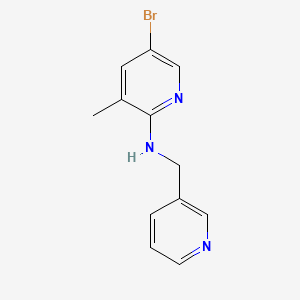
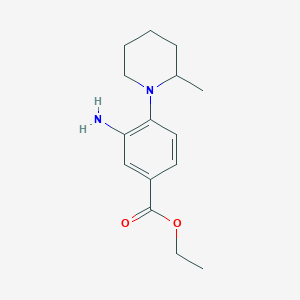
![1-{4-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441684.png)
![3-[(Cyclopropylmethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441685.png)

